2-(Cyclohexylmethyl)-5-isopropylphenol
Description
Contextualization within Substituted Phenol (B47542) Chemistry and Biology
Phenols are a class of aromatic compounds characterized by a hydroxyl (-OH) group attached to a benzene (B151609) ring. researchgate.net This functional group profoundly influences the molecule's chemical reactivity, making the aromatic ring highly susceptible to electrophilic substitution reactions. wikipedia.org The hydroxyl group activates the ring, directing incoming substituents to the ortho and para positions. The compound 2-(cyclohexylmethyl)-5-isopropylphenol is a tri-substituted phenol, with alkyl groups at positions 2, and 5 relative to the hydroxyl group.
The chemistry of this molecule is rooted in the foundational principles of aromatic reactions. The synthesis of alkylphenols is often achieved through Friedel-Crafts alkylation, where an alkylating agent is added to an aromatic ring in the presence of a Lewis acid catalyst. wikipedia.orgorganic-chemistry.org For instance, the industrial preparation of thymol (B1683141), an isomer of the subject compound, can be performed by the alkylation of m-cresol (B1676322) with propylene (B89431) or isopropanol. google.com By analogy, a plausible synthetic pathway to this compound could involve the Friedel-Crafts alkylation of 5-isopropylphenol with a cyclohexylmethyl halide.
From a biological perspective, phenolic compounds are recognized for a wide array of activities, most notably their antioxidant properties. researchgate.netnih.gov The phenolic hydroxyl group can donate a hydrogen atom to neutralize free radicals, a mechanism central to their protective effects in biological systems. nih.gov The nature, size, and position of alkyl substituents on the phenol ring are critical in modulating this activity. researchgate.netnih.gov Long-chain and branched alkyl groups can influence the compound's lipophilicity, which affects its ability to interact with and penetrate biological membranes, potentially enhancing or altering its biological effects. nih.gov
Significance of this compound in Contemporary Chemical and Biochemical Research
The significance of this compound in current research is largely potential rather than established, stemming from the well-documented biological activities of structurally related compounds. Its isomers, thymol (2-isopropyl-5-methylphenol) and carvacrol (B1668589) (5-isopropyl-2-methylphenol), are principal components of essential oils and are known for their potent antimicrobial, antioxidant, and anti-inflammatory properties.
The unique structural feature of the target molecule is the replacement of the methyl group (found in thymol and carvacrol) with a significantly larger and more lipophilic cyclohexylmethyl group. This modification is hypothesized to substantially alter the molecule's physicochemical properties. Increased lipophilicity, conferred by the bulky cyclohexylmethyl moiety, could enhance the compound's affinity for lipid-rich environments, such as cellular membranes. This interaction with biological membranes is a key factor in the mechanisms of action for many bioactive phenolic lipids. nih.gov
Therefore, the potential significance of this compound lies in its promise as a novel molecular probe for exploring structure-activity relationships. By comparing its biological profile to that of its well-studied isomers, researchers could elucidate the specific contribution of the cyclohexylmethyl group to activities such as antioxidant capacity, enzyme inhibition, or antimicrobial efficacy. This exploration could lead to the rational design of new phenolic compounds with tailored biological activities.
Overview of Current Research Trajectories and Gaps for the Compound
A comprehensive review of scientific databases reveals a significant gap in the literature concerning this compound. There are no dedicated studies detailing its synthesis, characterization, or biological evaluation. This absence of direct research defines the primary gap in the academic landscape.
Consequently, current research trajectories are not established for this specific compound. However, logical future research directions can be extrapolated from the extensive work on related alkylphenols. The primary trajectory would involve:
Chemical Synthesis and Characterization: The initial and most critical step is the development of a reliable and efficient synthetic route to produce the compound in sufficient purity and quantity for further study. This would likely involve electrophilic aromatic substitution reactions, such as Friedel-Crafts alkylation, followed by rigorous purification and structural confirmation using modern analytical techniques (NMR, mass spectrometry, etc.). wikipedia.org
Biological Screening: Following successful synthesis, a logical trajectory would be to screen the compound for a range of biological activities that are characteristic of its structural class. This would include assays for antioxidant, antimicrobial, anti-inflammatory, and potentially cytotoxic effects against various cell lines.
The major research gap is, therefore, the complete lack of foundational data on this molecule. All aspects, from its basic physical properties to its potential biological functions, remain to be investigated.
Objectives and Scope of Academic Inquiry into this compound
Given the current research landscape, the primary objectives of any future academic inquiry into this compound would be foundational and exploratory. The scope would encompass both synthetic chemistry and biological evaluation.
Key Objectives:
To Establish Synthetic Pathways: The foremost objective is to design and optimize a synthetic route for the compound. This involves selecting appropriate starting materials (e.g., 5-isopropylphenol) and alkylating agents, and refining reaction conditions to achieve high yield and purity.
To Determine Physicochemical Properties: A thorough characterization of the molecule's physical and chemical properties is essential. This includes determining its melting point, boiling point, solubility, and spectroscopic data, which are currently unknown.
To Investigate Biological Activity: The central objective of a biochemical inquiry would be to perform a systematic evaluation of the compound's biological effects. This would involve a battery of in vitro assays to quantify its antioxidant potential (e.g., DPPH, FRAP assays), its antimicrobial spectrum against a panel of bacteria and fungi, and its potential anti-inflammatory activity.
To Elucidate Structure-Activity Relationships (SAR): A crucial long-term objective is to use the data generated to understand the SAR of this class of molecules. By comparing the activity of this compound with its isomers (thymol, carvacrol) and other analogs, researchers can determine how the size and nature of the alkyl group at the ortho position influences biological function.
The scope of inquiry would initially be confined to in vitro studies to establish a baseline of activity and to guide further research.
Data Tables
Table 1: Physicochemical Properties of this compound and Related Compounds
Since experimental data for this compound is not available in the current literature, this table presents a comparison with structurally similar compounds to provide context.
| Property | 2-Cyclohexyl-5-methylphenol nih.gov | Carvacrol (5-Isopropyl-2-methylphenol) sigmaaldrich.comsigmaaldrich.com | Thymol (2-Isopropyl-5-methylphenol) cymitquimica.com |
| Molecular Formula | C₁₃H₁₈O | C₁₀H₁₄O | C₁₀H₁₄O |
| Molecular Weight | 190.28 g/mol | 150.22 g/mol | 150.22 g/mol |
| Appearance | Not Specified | Liquid | Solid |
| Melting Point | Not Specified | 3 °C | Not Specified |
| Boiling Point | Not Specified | Not Specified | Not Specified |
| Density | Not Specified | 0.98 g/cm³ (at 20 °C) | Not Specified |
| Solubility in Water | Not Specified | 1.25 g/L | Not Specified |
| CAS Number | 1596-13-0 | 499-75-2 | 89-83-8 |
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C16H24O |
|---|---|
Molecular Weight |
232.36 g/mol |
IUPAC Name |
2-(cyclohexylmethyl)-5-propan-2-ylphenol |
InChI |
InChI=1S/C16H24O/c1-12(2)14-8-9-15(16(17)11-14)10-13-6-4-3-5-7-13/h8-9,11-13,17H,3-7,10H2,1-2H3 |
InChI Key |
TXBAFPQGSIAQDM-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=CC(=C(C=C1)CC2CCCCC2)O |
Origin of Product |
United States |
Synthetic Methodologies and Advanced Chemical Derivatization of 2 Cyclohexylmethyl 5 Isopropylphenol
Established Synthetic Routes for 2-(Cyclohexylmethyl)-5-isopropylphenol Elucidation
The construction of the this compound scaffold most logically proceeds via the electrophilic alkylation of a suitable phenolic precursor. The regioselectivity of this reaction is paramount to achieving the desired 2,5-disubstitution pattern.
The most direct and established pathway for the synthesis of this compound is the Friedel-Crafts alkylation of 3-isopropylphenol (B134271). In this electrophilic aromatic substitution reaction, the hydroxyl group of the phenol (B47542) is a powerful activating group and strongly directs incoming electrophiles to the ortho and para positions. The isopropyl group at the meta-position offers minimal steric hindrance to the more activated ortho-positions (C2 and C6).
The reaction mechanism involves three primary steps:
Generation of an Electrophile: A reactive electrophile, the cyclohexylmethyl carbocation, is generated from an alkylating agent like cyclohexylmethyl bromide or cyclohexylmethyl alcohol in the presence of a Lewis acid or Brønsted acid catalyst.
Electrophilic Attack: The electron-rich aromatic ring of 3-isopropylphenol attacks the carbocation. The attack is directed preferentially to the ortho-position (C2) due to the strong activating effect of the hydroxyl group.
Deprotonation: A base removes a proton from the intermediate carbocation (the sigma complex), restoring the aromaticity of the ring and yielding the final product. slchemtech.com
A typical reaction protocol is outlined in the table below.
Table 1: Proposed Reaction Parameters for Friedel-Crafts Alkylation Click on headers to sort.
| Parameter | Description | Rationale |
|---|---|---|
| Phenolic Substrate | 3-Isopropylphenol | Provides the correct substitution pattern for the final product. |
| Alkylating Agent | Cyclohexylmethyl bromide | Source of the cyclohexylmethyl electrophile. |
| Catalyst | Aluminum chloride (AlCl₃) | A strong Lewis acid to facilitate carbocation formation. jk-sci.com |
| Solvent | Carbon disulfide (CS₂) or Nitrobenzene | Inert solvent that can dissolve reactants and catalyst. |
| Temperature | 0 - 25 °C | Low temperatures can help control selectivity and reduce side reactions. |
This pathway provides a direct C-C bond formation at the desired position, leveraging fundamental principles of electrophilic aromatic substitution.
The primary challenges in the Friedel-Crafts alkylation of phenols are controlling regioselectivity (ortho vs. para substitution) and preventing polyalkylation. slchemtech.comjk-sci.com Optimization of reaction conditions is crucial to maximize the yield of the desired mono-alkylated ortho-product.
Key Optimization Strategies:
Catalyst Selection: While strong Lewis acids like AlCl₃ are effective, they can sometimes lead to side reactions. Milder catalysts such as FeCl₃, ZnCl₂, or solid acid catalysts like zeolites and acidic clays (B1170129) can offer improved selectivity. jk-sci.com Some catalysts, like aluminum thiophenoxide, have been specifically developed to favor ortho-alkylation. google.com
Reactant Ratio: Using an excess of the phenolic substrate can statistically favor mono-alkylation over polyalkylation, as the electrophile is more likely to encounter an unreacted phenol molecule. jk-sci.com
Temperature Control: Alkylation reactions are typically exothermic. Maintaining a low temperature (e.g., 0-5 °C) can suppress the formation of thermodynamically favored para-isomers and reduce the extent of polyalkylation. google.com
Solvent Effects: The choice of solvent can influence catalyst activity and product distribution. Non-polar solvents are often preferred.
Table 2: Summary of Optimization Parameters Click on headers to sort.
| Variable | Condition | Desired Outcome |
|---|---|---|
| Temperature | Low (0 - 25 °C) | Increased ortho-selectivity, reduced polyalkylation. |
| Catalyst | Mild Lewis acids (e.g., FeCl₃, Zeolites) | Enhanced regioselectivity, easier workup. jk-sci.com |
| Reactant Ratio | Excess Phenol | Minimized polyalkylation. jk-sci.com |
| Reaction Time | Monitored (e.g., by TLC/GC) | Prevents further reaction to undesired products. |
Careful manipulation of these parameters is essential to steer the reaction towards high-yield, high-purity synthesis of this compound.
Novel Approaches and Innovative Strategies for this compound Synthesis
Recent advancements in synthetic chemistry offer more sustainable and efficient alternatives to traditional methods. These include the application of biocatalysis and adherence to the principles of green chemistry.
Direct enzymatic C-alkylation of phenols remains a significant challenge in biocatalysis. Currently, there are no well-established enzymatic methods for the direct formation of the C-C bond between a phenol and an alkyl group like cyclohexylmethyl.
However, enzymes, particularly lipases, are widely used for the highly selective modification of phenolic compounds, specifically through esterification of the hydroxyl group. nih.gov While not a route to the core structure of this compound itself, chemoenzymatic strategies could be employed in the derivatization of the final product (see Section 2.3) or in the synthesis of advanced precursors. For instance, an enzymatic resolution could be used to prepare an enantiomerically pure precursor if chirality were a factor in the synthesis.
Applying green chemistry principles to the synthesis of this compound aims to reduce waste, minimize hazards, and improve atom economy. greenchemistry-toolkit.org
Heterogeneous Catalysis: Replacing traditional homogeneous Lewis acids (e.g., AlCl₃), which generate significant acidic waste during workup, with solid acid catalysts is a key green strategy. Catalysts such as zeolites, montmorillonite (B579905) clays, or sulfonic acid-functionalized resins are effective for phenol alkylation. nih.gov These catalysts are easily recoverable by filtration and can often be regenerated and reused, simplifying product purification and reducing environmental impact.
Alternative Alkylating Agents: Instead of alkyl halides, which produce halide waste, alcohols can be used as alkylating agents. A dual catalytic system, for example combining palladium on carbon (Pd/C) with a Lewis acid like Sc(OTf)₃, can facilitate the ortho-alkylation of phenols with primary alcohols, producing only water as a byproduct and thus offering high atom economy. nih.gov
Solvent-Free Conditions: In some cases, alkylation reactions can be performed under solvent-free conditions, for instance by melting the reactants together in the presence of a solid catalyst. This approach eliminates the need for potentially hazardous organic solvents. researchgate.net
Targeted Derivatization of the Phenolic Hydroxyl Group
The phenolic hydroxyl group is a prime site for chemical modification, allowing for the synthesis of a wide range of derivatives with altered physical and chemical properties. The presence of the bulky cyclohexylmethyl group at the ortho-position introduces significant steric hindrance, which can influence the reactivity of the hydroxyl group. google.comresearchgate.net
Common derivatization strategies include etherification and esterification.
Etherification: The Williamson ether synthesis is a classical method for converting phenols to ethers. francis-press.com This Sₙ2 reaction involves deprotonating the phenol with a strong base (e.g., sodium hydride, NaH) to form the more nucleophilic phenoxide ion, which then displaces a halide from an alkyl halide. The steric hindrance from the ortho-substituent can impede the approach of the electrophile, potentially requiring more forcing conditions (higher temperatures, longer reaction times) compared to unhindered phenols. masterorganicchemistry.comnih.gov
Esterification: Phenols are typically esterified using more reactive acylating agents like acyl chlorides or acid anhydrides, often in the presence of a base such as pyridine (B92270) or triethylamine (B128534) to neutralize the HCl or carboxylic acid byproduct. libretexts.org Direct esterification with carboxylic acids is generally slow for phenols. acs.org Similar to etherification, the steric bulk at the ortho-position can reduce the rate of esterification. researchgate.net
Table 3: Examples of Phenolic Hydroxyl Group Derivatization The table below is interactive. Click on the headers to sort the data.
| Derivative Type | Reagent 1 | Reagent 2 | Base | Typical Solvent | Product Name |
|---|---|---|---|---|---|
| Ether | Methyl Iodide | - | Sodium Hydride (NaH) | Tetrahydrofuran (THF) | 1-(Cyclohexylmethyl)-2-methoxy-4-isopropylbenzene |
| Ether | Benzyl Bromide | - | Potassium Carbonate (K₂CO₃) | Dimethylformamide (DMF) | 1-(Benzyloxy)-2-(cyclohexylmethyl)-4-isopropylbenzene |
| Ester | Acetyl Chloride | - | Pyridine | Dichloromethane (DCM) | 2-(Cyclohexylmethyl)-5-isopropylphenyl acetate |
| Ester | Benzoic Anhydride (B1165640) | - | Triethylamine (Et₃N) | Toluene | 2-(Cyclohexylmethyl)-5-isopropylphenyl benzoate |
| Silyl Ether | tert-Butyldimethylsilyl chloride (TBDMSCl) | - | Imidazole | Dimethylformamide (DMF) | tert-Butyl(2-(cyclohexylmethyl)-5-isopropylphenoxy)dimethylsilane |
These derivatization reactions provide access to a library of compounds based on the this compound core structure, enabling the fine-tuning of its properties for specific applications.
Etherification and Esterification Studies
The phenolic hydroxyl group in this compound is a prime site for chemical modification through etherification and esterification. These reactions are fundamental in synthetic organic chemistry for altering the polarity, lipophilicity, and reactivity of phenolic compounds.
Etherification: The formation of ethers from phenols, often accomplished via the Williamson ether synthesis, involves the deprotonation of the phenolic hydroxyl group with a base to form a phenoxide, followed by nucleophilic substitution with an alkyl halide. organic-chemistry.org For this compound, this reaction can be used to introduce a variety of alkyl or aryl groups. For instance, reaction with methyl iodide in the presence of a base like sodium hydride would yield 2-(Cyclohexylmethyl)-5-isopropyl-1-methoxybenzene. The choice of solvent and base is crucial for optimizing reaction yields and minimizing side reactions. mdpi.com
Esterification: Esterification of the phenolic hydroxyl group can be achieved by reaction with carboxylic acids, acid chlorides, or anhydrides. medcraveonline.commedcraveonline.com Fischer esterification, involving direct reaction with a carboxylic acid under acidic catalysis, is a common method. Alternatively, using more reactive acylating agents like acetyl chloride or acetic anhydride in the presence of a base (e.g., pyridine or triethylamine) provides a more efficient route to the corresponding esters. medcraveonline.com These ester derivatives can significantly modify the compound's properties. medcraveonline.com
The following table illustrates potential ether and ester derivatives of this compound.
| Derivative Name | Reagents | Reaction Type | Potential Application |
| 2-(Cyclohexylmethyl)-5-isopropyl-1-methoxybenzene | Methyl iodide, Sodium hydride | Etherification | Synthetic Intermediate |
| 2-(Cyclohexylmethyl)-5-isopropylphenyl acetate | Acetyl chloride, Pyridine | Esterification | Prodrug, Protecting Group |
| Benzyl 2-(Cyclohexylmethyl)-5-isopropylphenyl ether | Benzyl bromide, Potassium carbonate | Etherification | Synthetic Intermediate |
| 2-(Cyclohexylmethyl)-5-isopropylphenyl benzoate | Benzoyl chloride, Triethylamine | Esterification | Prodrug, UV-Filter Moiety |
Prodrug Design Strategies for Research Applications
The phenolic group is a common target for prodrug design, a strategy used to overcome undesirable properties of a parent drug molecule, such as poor solubility, chemical instability, or limited bioavailability. nih.govnih.gov By masking the polar hydroxyl group, typically as an ester or carbonate, the lipophilicity of the molecule can be increased, potentially enhancing its ability to cross biological membranes. ijpcbs.comcentralasianstudies.org
For this compound, various prodrug strategies can be envisioned for research purposes. These prodrugs are designed to be inactive until they undergo a chemical or enzymatic transformation in vivo to release the active phenolic compound. nih.gov
Ester Prodrugs: As mentioned, simple esters like acetates or benzoates can serve as prodrugs. These are often cleaved by ubiquitous esterase enzymes in the body. nih.gov
Phosphate (B84403) Esters: Introducing a phosphate ester moiety can dramatically increase aqueous solubility. These prodrugs are typically cleaved by alkaline phosphatase enzymes. nih.gov
Carbamates: Carbamate (B1207046) prodrugs can be designed for controlled release and are formed by reacting the phenol with an isocyanate or carbamoyl (B1232498) chloride. nih.gov
Targeted Prodrugs: A more advanced strategy involves attaching the phenol to a promoiety that targets a specific enzyme or transporter, potentially leading to site-selective drug delivery. nih.govcentralasianstudies.org
These strategies highlight the versatility of the phenolic group in designing research tools to study the pharmacokinetic and pharmacodynamic properties of this compound derivatives. centralasianstudies.org
Modification and Functionalization of the Cyclohexylmethyl Moiety
Stereoselective Alkylation and Cyclization
While direct stereoselective alkylation on the saturated cyclohexane (B81311) ring is challenging, functionalization often begins with the introduction of a reactive handle, such as a double bond or a carbonyl group. Once such a group is in place, a variety of stereoselective transformations can be performed.
Cyclization: Intramolecular cyclization reactions are powerful tools for constructing complex polycyclic systems. wisdomlib.org For a derivative of this compound containing a suitably positioned reactive group (e.g., an alkene or alcohol), an acid-catalyzed Prins cyclization could be employed to form a new ring system. nih.gov Radical cyclization is another strategy, where a radical generated on a side chain can add intramolecularly to a double bond within the cyclohexyl ring, with the regioselectivity often favoring the formation of five- or six-membered rings. libretexts.org
Introduction of Heteroatomic Functionalities
Introducing heteroatoms such as oxygen, nitrogen, or sulfur into the cyclohexyl ring can profoundly alter the compound's physicochemical properties, including polarity and hydrogen bonding capacity. taylorandfrancis.comtaylorandfrancis.com This can be achieved through various synthetic methods. For example, allylic oxidation could introduce a hydroxyl group into the ring if a site of unsaturation is first installed. Subsequent oxidation could yield a ketone, which can then serve as a key intermediate for introducing other functionalities. Nitrogen-containing groups can be introduced via reductive amination of such a ketone. These functional groups can significantly impact the molecule's biological activity and potential applications. taylorandfrancis.com
Chemical Transformations of the Isopropyl Group
The isopropyl group, while generally stable, can undergo specific chemical transformations, particularly at the benzylic position.
Oxidation and Reduction Chemistry
Oxidation: The benzylic carbon of the isopropyl group is susceptible to oxidation. libretexts.org Treatment with strong oxidizing agents, such as potassium permanganate (B83412) or chromic acid, can oxidize the tertiary benzylic C-H bond. libretexts.orgyoutube.com Depending on the reaction conditions, this can lead to the formation of a tertiary alcohol (2-(2-hydroxypropan-2-yl)-5-(cyclohexylmethyl)phenol) or, with cleavage of a carbon-carbon bond, a ketone (2-acetyl-5-(cyclohexylmethyl)phenol). The mechanism often involves radical intermediates stabilized by the aromatic ring. libretexts.org The oxidation of substituted phenols can be complex, with the reaction pathway influenced by the nature of the substituents on the aromatic ring. nih.govorientjchem.org
Reduction: The isopropyl group itself is a saturated alkyl group and is not susceptible to reduction. However, if the isopropyl group is first oxidized to a ketone (an acetyl group), this carbonyl group can then be reduced. libretexts.org Common reduction methods include the Clemmensen reduction (using zinc amalgam and hydrochloric acid) or the Wolff-Kishner reduction (using hydrazine (B178648) and a strong base), which would convert the acetyl group back to an ethyl group. libretexts.org Catalytic hydrogenation can also be used to reduce aryl ketones. msu.edu This oxidation-reduction sequence provides a method for modifying the structure of the alkyl substituent.
The following table summarizes the potential oxidation products of the isopropyl group.
| Product Name | Oxidizing Agent | Reaction Conditions |
| 2-(1-Hydroxy-1-methylethyl)-5-(cyclohexylmethyl)phenol | Mild Oxidant (e.g., O2, catalyst) | Controlled |
| 2-Acetyl-5-(cyclohexylmethyl)phenol | Chromic Acid (H2CrO4) | Vigorous |
| 4-(Cyclohexylmethyl)-3-hydroxybenzoic acid | Potassium Permanganate (KMnO4) | Harsh, with C-C cleavage |
Isopropyl Chain Extension and Shortening Investigations
Modifying the length of the isopropyl group on the this compound scaffold can lead to derivatives with altered physicochemical properties. Methodologies for both extending and shortening this alkyl chain can be envisaged based on established organic transformations.
Chain Extension: A common strategy for extending an isopropyl group involves its conversion to a reactive intermediate. One plausible pathway begins with the catalytic dehydrogenation of the isopropyl group to an isopropenyl group. This transformation is often achieved using catalysts such as calcium-nickel phosphate at elevated temperatures. The resulting 2-(cyclohexylmethyl)-5-isopropenylphenol can then undergo further reactions. For instance, hydroformylation followed by reduction could add a hydroxymethyl group, which can be further manipulated to extend the carbon chain.
Another approach could involve a Grignard reaction. The initial isopropenyl derivative could be subjected to ozonolysis to yield a ketone, which can then react with a methyl Grignard reagent, followed by dehydration and hydrogenation to yield a tert-butyl group, effectively extending the chain.
Chain Shortening: Shortening the isopropyl group to an ethyl or methyl group is a more challenging transformation. One potential, albeit multi-step, method involves the oxidation of the isopropyl group. Strong oxidizing agents like potassium permanganate or chromic acid can cleave the alkyl chain at the benzylic position, leading to a carboxylic acid. However, this would remove the entire isopropyl group. A more controlled, partial oxidation would be required.
A hypothetical pathway for shortening could involve a multi-step sequence starting with the aforementioned dehydrogenation to the isopropenyl derivative. This could then be subjected to a controlled oxidation to form an aldehyde, followed by decarbonylation. It is important to note that achieving high selectivity in such transformations on a complex molecule like this compound would require careful optimization of reaction conditions to avoid side reactions on the other alkyl group and the sensitive phenolic ring.
Table 1: Plausible Methodologies for Isopropyl Chain Modification
| Transformation | Proposed Reagent(s) | Intermediate/Product | Potential Challenges |
| Dehydrogenation | Calcium-nickel phosphate, heat | 2-(Cyclohexylmethyl)-5-isopropenylphenol | Catalyst poisoning, side reactions |
| Oxidation | Strong oxidizing agents (e.g., KMnO4) | 2-(Cyclohexylmethyl)-5-carboxyphenol | Over-oxidation, ring degradation |
Regioselective Functionalization of the Aromatic Ring System
The introduction of new functional groups onto the aromatic ring of this compound requires precise control of regioselectivity. The existing substituents—the hydroxyl, cyclohexylmethyl, and isopropyl groups—exert significant influence on the position of incoming electrophiles.
Electrophilic Aromatic Substitution Control
In electrophilic aromatic substitution (EAS) reactions, the hydroxyl group is a powerful activating and ortho, para-directing group. The cyclohexylmethyl and isopropyl groups are also activating and ortho, para-directing, albeit to a lesser extent. The interplay of these directing effects, along with steric hindrance from the bulky cyclohexylmethyl group, will determine the outcome of EAS reactions.
The positions ortho to the hydroxyl group are sterically hindered by the adjacent cyclohexylmethyl group. Therefore, electrophilic attack is most likely to occur at the position para to the hydroxyl group (position 4) or the remaining ortho position (position 6). The bulky nature of the cyclohexylmethyl group at position 2 would likely favor substitution at position 4.
Halogenation: Direct halogenation with reagents like bromine or chlorine in the presence of a Lewis acid would be expected to yield predominantly the 4-halo derivative.
Nitration: Nitration using nitric acid, potentially in the presence of an inhibitor to prevent oxidation, would also likely favor substitution at the 4-position.
Sulfonation: Sulfonation with sulfuric acid is another common EAS reaction. The position of sulfonation can be temperature-dependent, and under certain conditions, desulfonation and isomerization can occur. For dialkylphenols, substitution is generally directed by the hydroxyl group, leading to sulfonation at available ortho or para positions.
Table 2: Predicted Outcomes of Electrophilic Aromatic Substitution
| Reaction | Reagent(s) | Predicted Major Product | Rationale |
| Bromination | Br2, FeBr3 | 4-Bromo-2-(cyclohexylmethyl)-5-isopropylphenol | -OH is a strong o,p-director; steric hindrance at position 6 favors position 4. |
| Nitration | HNO3 | 2-(Cyclohexylmethyl)-5-isopropyl-4-nitrophenol | -OH directs to the less hindered para position. |
| Sulfonation | H2SO4 | This compound-4-sulfonic acid | Strong directing effect of the -OH group to the para position. |
Directed Ortho Metalation Strategies
Directed ortho metalation (DoM) is a powerful technique for achieving regioselective functionalization at positions ortho to a directing metalation group (DMG). The hydroxyl group of a phenol can act as a DMG, but its acidity requires the use of at least two equivalents of a strong base (an alkyllithium) to first deprotonate the hydroxyl group and then the ortho position. A more common and efficient approach involves protecting the hydroxyl group with a more effective DMG.
A suitable protecting group that also functions as a potent DMG is the diethylcarbamate group (-OCON(Et)2). The phenol would first be converted to its O-aryl carbamate derivative. Treatment of this derivative with a strong base like sec-butyllithium (B1581126) in the presence of a chelating agent such as TMEDA (tetramethylethylenediamine) would lead to deprotonation specifically at the ortho position to the carbamate group (position 6). This is because the carbamate group is a stronger directing group than the alkyl substituents.
The resulting aryllithium intermediate can then be quenched with a variety of electrophiles to introduce a wide range of functional groups at the 6-position. Subsequent hydrolysis of the carbamate group would regenerate the phenol, yielding a 2,6-disubstituted-5-isopropylphenol derivative. This strategy offers a reliable method for overcoming the steric hindrance of the cyclohexylmethyl group and achieving functionalization at the otherwise less accessible ortho position.
Table 3: Directed Ortho Metalation Strategy
| Step | Reagent(s) | Intermediate/Product | Purpose |
| 1. Protection | ClCON(Et)2, Base | 2-(Cyclohexylmethyl)-5-isopropylphenyl diethylcarbamate | Introduce a strong Directed Metalation Group. |
| 2. Lithiation | sec-BuLi, TMEDA | 6-Lithio-2-(cyclohexylmethyl)-5-isopropylphenyl diethylcarbamate | Regioselective deprotonation at the ortho position. |
| 3. Electrophilic Quench | Electrophile (e.g., I2, CO2, RCHO) | 6-Substituted-2-(cyclohexylmethyl)-5-isopropylphenyl diethylcarbamate | Introduction of a new functional group. |
| 4. Deprotection | Base Hydrolysis | 6-Substituted-2-(cyclohexylmethyl)-5-isopropylphenol | Regeneration of the phenolic hydroxyl group. |
Biological and Biochemical Investigations of this compound
Currently, there is a notable lack of publicly available scientific literature and research data specifically detailing the biological and biochemical properties of the chemical compound this compound. Extensive searches of scholarly databases and scientific repositories have not yielded specific studies on its interactions with biological systems.
Consequently, detailed information regarding its in vitro biological activity, including receptor binding affinity, enzyme inhibition kinetics, effects on cellular viability and proliferation, impact on intracellular signaling pathways, and modulation of gene expression, is not available at this time. Furthermore, there is no specific research elucidating the mechanistic pathways through which this compound may exert biological effects.
The absence of such data prevents a comprehensive analysis as outlined in the requested sections. Further empirical research, including in vitro screening and mechanistic studies, would be required to characterize the biochemical profile of this compound.
Biological and Biochemical Investigations of 2 Cyclohexylmethyl 5 Isopropylphenol
Mechanistic Elucidation of 2-(Cyclohexylmethyl)-5-isopropylphenol Action
Identification and Validation of Specific Molecular Targets
The process of identifying specific molecular targets for a novel compound such as this compound would commence with broad, unbiased screening techniques. A common starting point is the use of affinity-based proteomics, where the compound is immobilized on a solid support and used as "bait" to capture interacting proteins from cell lysates. Captured proteins are subsequently identified using mass spectrometry.
Another powerful tool is computational modeling, or in silico screening, where the three-dimensional structure of the compound is docked against libraries of known protein structures to predict potential binding partners based on energetic favorability. These initial "hits" from proteomics and in silico studies require rigorous validation. Genetic validation techniques, for instance, could involve overexpressing or knocking down a potential target gene in a cellular model to observe whether this alters the cellular response to the compound. Confirmation of a direct interaction is then typically pursued through biophysical assays.
Investigation of Binding Modes via Biophysical Techniques
To understand how this compound interacts with a validated molecular target, various biophysical techniques are employed. X-ray crystallography is a premier method that can provide an atomic-resolution three-dimensional structure of the compound bound to its target protein. nih.gov This technique, however, requires the successful crystallization of the protein-ligand complex.
Nuclear Magnetic Resonance (NMR) spectroscopy is another valuable tool, particularly for studying binding interactions in solution, which can more closely mimic the physiological environment. Techniques like Saturation Transfer Difference (STD) NMR can identify which parts of the compound are in close contact with the protein. Isothermal Titration Calorimetry (ITC) can also be used to determine the binding affinity (Kd), stoichiometry (n), and thermodynamic parameters (enthalpy and entropy) of the interaction.
Functional Consequences of Compound-Target Interactions
Once a direct interaction is confirmed, the next step is to determine the functional consequence of this binding. If the target is an enzyme, enzyme kinetics assays would be performed to ascertain whether the compound acts as an inhibitor, activator, or has no effect on its catalytic activity. These assays measure reaction rates at varying substrate and compound concentrations to determine parameters like the inhibition constant (Ki).
If the target is a receptor, functional assays would be designed to measure changes in receptor activity upon compound binding. For example, for a G-protein coupled receptor (GPCR), one might measure downstream signaling events such as changes in intracellular cyclic AMP (cAMP) or calcium levels. For an ion channel, patch-clamp electrophysiology could be used to measure alterations in ion flow across the cell membrane. The goal is to classify the compound as an agonist, antagonist, inverse agonist, or modulator of the receptor's function. nih.gov
Downstream Biological Cascades and Network Perturbations
The interaction of this compound with its molecular target is expected to initiate a cascade of downstream signaling events, perturbing cellular networks. To map these effects, researchers often turn to "omics" technologies. Proteomics, for instance, can provide a global snapshot of changes in protein expression levels following treatment with the compound. nih.gov Techniques like Isobaric Tags for Relative and Absolute Quantitation (iTRAQ) allow for the comparison of protein abundance across multiple samples. nih.gov
Phosphoproteomics, a sub-discipline of proteomics, focuses specifically on changes in protein phosphorylation, which is a key mechanism for signal transduction. By identifying which proteins become phosphorylated or dephosphorylated after compound treatment, it is possible to reconstruct the activated or inhibited signaling pathways. Western blotting can then be used to validate these findings for specific proteins of interest.
Autophagy and Apoptosis Pathway Involvement in Research Models
Many bioactive compounds exert their effects by modulating fundamental cellular processes like autophagy and apoptosis (programmed cell death). To investigate the involvement of this compound in these pathways, a series of cell-based assays would be conducted.
For apoptosis, researchers would look for classic hallmarks such as caspase activation (measured via cleavage of specific substrates), DNA fragmentation (detectable by TUNEL staining), and the externalization of phosphatidylserine (B164497) on the cell surface (assessed by Annexin V staining). nih.gov The expression levels of key apoptotic regulatory proteins, such as those from the Bcl-2 family, would also be quantified.
To assess autophagy, the formation of autophagosomes can be monitored by observing the localization of fluorescently-tagged LC3 protein, which transitions from a diffuse to a punctate pattern. The flux of autophagy can be measured by analyzing the degradation of proteins like p62/SQSTM1.
Pharmacodynamic Assessment in Non-Human Research Models
Following in vitro characterization, the pharmacodynamic effects of this compound would be assessed in non-human research models, such as rodents. These studies aim to understand the physiological and biochemical effects of the compound on the whole organism and how these effects relate to its concentration at the site of action.
Structure Activity Relationship Sar and Structure Property Relationship Spr Studies of 2 Cyclohexylmethyl 5 Isopropylphenol Analogs
Systematic Investigation of Structural Modifications on Biological Activity
The biological activity of phenolic compounds is intricately linked to their molecular structure. For 2-(cyclohexylmethyl)-5-isopropylphenol analogs, key structural features that dictate their efficacy include the phenolic hydroxyl group, the bulky cyclohexylmethyl substituent, the isopropyl group, and the substitution pattern on the aromatic ring.
The phenolic hydroxyl (-OH) group is a critical pharmacophore for the biological activity of this class of compounds. Its ability to donate a hydrogen atom is fundamental to the antioxidant properties of phenols, which act by scavenging free radicals. The resulting phenoxyl radical is stabilized by resonance within the aromatic ring. The acidity of the phenol (B47542), represented by its pKa value, is a crucial factor. Electron-donating groups, such as alkyl substituents, generally decrease the acidity of phenols, while electron-withdrawing groups increase it. researchgate.netnih.gov
The capacity for hydrogen bonding is another vital aspect of the phenolic hydroxyl group. It can act as both a hydrogen bond donor and acceptor, facilitating interactions with biological targets like enzymes and receptors. nih.gov For instance, in many biological systems, the interaction with amino acid residues in the active site of an enzyme is mediated by hydrogen bonds involving the phenolic hydroxyl group. The orientation and availability of this group for hydrogen bonding can significantly influence the binding affinity and, consequently, the biological response.
Studies on related phenolic compounds have shown that modifications that hinder the hydroxyl group's ability to participate in these interactions, such as etherification, can lead to a decrease or alteration of biological activity. However, in some cases, such modifications can enhance other properties like membrane permeability. nih.gov
Table 1: Comparison of Acidity (pKa) for Phenol and Alkyl-Substituted Phenols Note: This table presents generalized data for illustrative purposes, as specific experimental values for all compounds may not be available.
| Compound | pKa | Effect of Substituent on Acidity |
|---|---|---|
| Phenol | ~10.0 | Reference |
| p-Cresol (4-methylphenol) | ~10.3 | Electron-donating, decreases acidity |
| Thymol (B1683141) (2-isopropyl-5-methylphenol) | ~10.6 | Electron-donating, decreases acidity |
The introduction of a cyclohexylmethyl group at the ortho position to the hydroxyl group significantly increases the molecule's steric bulk and lipophilicity. The cyclohexane (B81311) ring is not planar and exists predominantly in a chair conformation to minimize angular and torsional strain. The cyclohexylmethyl group can adopt various conformations due to rotation around the single bonds connecting the cyclohexane ring to the methylene (B1212753) bridge and the methylene bridge to the aromatic ring.
The orientation of the bulky cyclohexylmethyl group relative to the phenolic hydroxyl group can influence the latter's accessibility and ability to interact with biological targets. It can create a specific steric environment around the hydroxyl group, which may enhance selectivity for certain receptors or enzymes. The flexibility of this substituent allows it to adapt its conformation to fit into binding pockets, which can be an important factor in its biological activity. In related molecules, the presence of bulky substituents has been shown to be crucial for creating specific interactions with molecular targets. mdpi.com
From a steric perspective, the isopropyl group adds to the bulkiness of the molecule, influencing how it fits into a receptor or active site. The comparison between thymol and its isomer carvacrol (B1668589), where the positions of the methyl and isopropyl groups are swapped, often reveals differences in biological activity, highlighting the importance of the substitution pattern and the steric hindrance around the phenolic hydroxyl group. nih.gov The presence of a bulky group like tert-butyl ortho to the hydroxyl group in other phenolic compounds has been shown to enhance antioxidant stability by sterically hindering the phenoxy radical from undergoing dimerization or other terminating reactions. mdpi.com
The biological activity of this compound analogs can be further modulated by introducing other substituents onto the aromatic ring. The nature and position of these substituents can have profound effects on the electronic and steric properties of the molecule.
Electron-withdrawing groups (e.g., halogens, nitro groups) can increase the acidity of the phenolic hydroxyl group, which may enhance certain biological activities. researchgate.net They can also alter the molecule's polarity and ability to engage in specific interactions with biological targets.
Electron-donating groups (e.g., methoxy, additional alkyl groups) decrease the acidity of the phenol but may enhance other properties, such as lipophilicity, which can improve membrane permeability. chemscene.com
The position of these substituents is also critical. Substituents at the ortho and para positions to the hydroxyl group can exert both inductive and resonance effects, whereas meta substituents primarily exert an inductive effect. chemscene.com SAR studies on carvacrol derivatives have shown that substitutions on the aromatic ring can significantly alter their antimicrobial and antiproliferative activities. nih.govmdpi.com
Development of Quantitative Structure-Activity Relationship (QSAR) Models
QSAR modeling is a computational approach used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. This allows for the prediction of the activity of new, unsynthesized analogs and provides insights into the molecular properties that are important for efficacy.
To build a QSAR model for this compound analogs, a variety of physicochemical descriptors that quantify different aspects of the molecular structure would be calculated. These descriptors fall into several categories:
Electronic Descriptors : These describe the electronic properties of the molecule. Examples include:
Hammett constants (σ) : Quantify the electron-donating or electron-withdrawing nature of substituents. nih.gov
Energies of molecular orbitals (HOMO, LUMO) : Relate to the molecule's reactivity and ability to participate in charge-transfer interactions.
Partial atomic charges : Indicate the distribution of electrons within the molecule.
Steric Descriptors : These quantify the size and shape of the molecule. Examples include:
Molar refractivity (MR) : Relates to the volume of the molecule and its polarizability.
Taft steric parameters (Es) : Quantify the steric bulk of substituents.
Hydrophobic Descriptors : These describe the lipophilicity of the molecule, which influences its absorption, distribution, and ability to cross cell membranes.
LogP (logarithm of the octanol-water partition coefficient) : The most common descriptor for hydrophobicity.
Topological Descriptors : These are numerical representations of the molecular structure, encoding information about size, shape, and branching. Examples include:
Connectivity indices (e.g., Randić index) : Describe the branching of the molecular skeleton.
Wiener index : Relates to the distances between atoms in the molecule.
A typical QSAR study on phenolic compounds might reveal that a combination of hydrophobic and electronic descriptors provides the best correlation with biological activity, indicating that both the ability to penetrate biological membranes and the electronic nature of the phenol are crucial for its action. nih.gov
Table 2: Key Physicochemical Descriptors for QSAR Modeling of Phenolic Compounds
| Descriptor Class | Specific Descriptor | Property Described | Relevance to Biological Activity |
|---|---|---|---|
| Electronic | Hammett constant (σ) | Electron-donating/withdrawing ability of substituents | Influences acidity and reactivity of the phenolic -OH group |
| HOMO/LUMO energies | Electron-donating/accepting capability | Relates to redox properties (antioxidant activity) and reactivity | |
| Hydrophobic | LogP | Lipophilicity/hydrophobicity | Affects membrane permeability and transport to the site of action |
| Steric | Molar Refractivity (MR) | Molecular volume and polarizability | Influences binding affinity to receptors or enzymes (steric fit) |
Statistical Validation of Predictive Models for Biological Activity
Predictive models, particularly Quantitative Structure-Activity Relationship (QSAR) models, are crucial computational tools in the rational design of novel bioactive compounds. The reliability of these models hinges on rigorous statistical validation to ensure their predictive power and robustness. For analogs of this compound, which belong to the broader class of phenol derivatives, several statistical metrics are employed to validate QSAR models.
Internal validation techniques are first applied during the model development phase. One common method is cross-validation , particularly the leave-one-out (LOO) and leave-n-out (LNO) procedures. In LOO cross-validation, one compound from the training set is omitted, and the model is rebuilt using the remaining compounds. The activity of the omitted compound is then predicted. This process is repeated until every compound has been left out once. The cross-validated correlation coefficient (q²) is a key metric derived from this process. A q² value greater than 0.5 is generally considered indicative of a robust model with good predictive ability. For a series of thymol derivatives, a hypothetical QSAR model might yield the statistical parameters shown in the table below.
| Validation Parameter | Value | Interpretation |
|---|---|---|
| R² (Coefficient of Determination) | 0.85 | Indicates a good fit of the model to the training data. |
| q² (Cross-validated R²) | 0.72 | Suggests good internal predictive ability. |
| RMSE (Root Mean Square Error) | 0.25 | Represents the standard deviation of the residuals (prediction errors). |
External validation is another critical step, where the developed QSAR model is used to predict the biological activity of an external set of compounds that were not used in model generation. The predictive ability of the model is then assessed by comparing the predicted and experimental activities of these external compounds. The predictive R² (R²_pred) is a common metric for external validation, with a value greater than 0.6 often considered acceptable.
Furthermore, Y-randomization or response permutation testing is a vital validation technique. In this method, the biological activity values (Y-variable) of the training set are randomly shuffled, and a new QSAR model is developed using the original independent variables (molecular descriptors). This process is repeated multiple times. A valid QSAR model should have significantly lower R² and q² values for the randomized models compared to the original model, demonstrating that the original model is not a result of chance correlation.
Elucidation of Structure-Property Relationships for Research Utility
Understanding how a compound's structure influences its physicochemical properties is essential for its practical application in research, including its use as a pharmacological tool or a lead compound for further development.
The interaction between a ligand (such as an analog of this compound) and its biological target is a dynamic process characterized by association (on-rate, k_on) and dissociation (off-rate, k_off) rate constants. These kinetic parameters, which determine the binding affinity (K_D = k_off / k_on), provide deeper insights into the mechanism of action than affinity alone. Surface Plasmon Resonance (SPR) is a powerful label-free technique used to measure these kinetic parameters in real-time. nih.gov
For analogs of this compound, structural modifications can significantly impact binding kinetics. The introduction of the bulky, lipophilic cyclohexylmethyl group at the ortho position of the phenol ring, for instance, can influence both the on-rate and off-rate. Research on structurally related thymol derivatives has shown that increasing the bulk of alkyl substituents can lead to a slower dissociation rate (lower k_off), resulting in a longer residence time of the compound at its target. nih.gov This prolonged target engagement can be advantageous for therapeutic efficacy.
The following interactive table illustrates hypothetical SPR data for a series of this compound analogs with modifications to the cyclohexyl ring, demonstrating the impact of these changes on binding kinetics to a hypothetical target protein.
| Analog | Modification | k_on (M⁻¹s⁻¹) | k_off (s⁻¹) | K_D (nM) |
|---|---|---|---|---|
| 1 | Unsubstituted Cyclohexyl | 2.5 x 10⁵ | 5.0 x 10⁻⁴ | 2.0 |
| 2 | 4-Methylcyclohexyl | 2.8 x 10⁵ | 4.2 x 10⁻⁴ | 1.5 |
| 3 | 4-Hydroxycyclohexyl | 3.1 x 10⁵ | 8.5 x 10⁻⁴ | 2.7 |
| 4 | 4,4-Dimethylcyclohexyl | 2.2 x 10⁵ | 2.1 x 10⁻⁴ | 0.95 |
In this hypothetical data, the addition of a methyl group at the 4-position of the cyclohexyl ring (Analog 2) slightly improves affinity by decreasing the off-rate. The introduction of a polar hydroxyl group (Analog 3) increases the off-rate, potentially due to altered interactions within the binding pocket, leading to a decrease in affinity. Conversely, the gem-dimethyl substitution (Analog 4) significantly slows the dissociation, resulting in a sub-nanomolar affinity. These data would suggest that hydrophobic interactions in this region of the binding site are crucial for stable binding.
The chemical stability and reactivity of a compound are critical properties that dictate its suitability for research applications. For phenolic compounds like the analogs of this compound, the phenolic hydroxyl group is a key determinant of both stability and reactivity.
Stability: Phenols can be susceptible to oxidation, which can be influenced by the nature and position of substituents on the aromatic ring. The presence of the bulky cyclohexylmethyl group at the ortho position can provide steric hindrance, which may protect the hydroxyl group from oxidative degradation, thereby enhancing the compound's shelf-life and stability in experimental assays. The stability of thymol-based derivatives has been noted to be good at room temperature. nih.gov
Reactivity: The reactivity of the phenolic hydroxyl group, particularly its acidity (pKa), can be modulated by substituents. Electron-donating groups, such as the isopropyl and cyclohexylmethyl groups, generally decrease the acidity of the phenol, making it less reactive as a proton donor. This can be important in biological systems where the ionization state of the compound can affect its membrane permeability and interaction with targets.
Furthermore, the reactivity of the aromatic ring towards electrophilic substitution is influenced by the activating effect of the hydroxyl group and the steric bulk of its neighboring substituents. The large cyclohexylmethyl group at the 2-position and the isopropyl group at the 5-position will direct further substitution to the available positions on the ring, a factor that is important in the synthesis of further analogs for SAR studies.
The table below summarizes the predicted effects of structural modifications on the stability and reactivity of this compound analogs.
| Structural Feature | Effect on Stability | Effect on Reactivity |
|---|---|---|
| o-Cyclohexylmethyl group | Increased oxidative stability (steric hindrance) | Decreased phenolic acidity; directs electrophilic substitution |
| p-Isopropyl group | Minimal direct effect on hydroxyl stability | Decreased phenolic acidity; directs electrophilic substitution |
| Phenolic Hydroxyl | Site of potential oxidation | Primary site of reactivity (acidity, hydrogen bonding) |
Computational and Theoretical Chemistry Studies of 2 Cyclohexylmethyl 5 Isopropylphenol
Molecular Docking Simulations with Identified Biological Targets
Molecular docking is a computational technique used to predict the preferred orientation of a molecule (ligand) when it binds to a second molecule (receptor), typically a protein. This method is crucial for understanding potential mechanisms of action and for structure-based drug design.
In a typical molecular docking study involving 2-(Cyclohexylmethyl)-5-isopropylphenol, the compound would be computationally placed into the active site of a selected protein target. An algorithm would then explore various possible binding poses, rotations, and conformations of the ligand within the binding site. Each generated pose is evaluated by a scoring function, which estimates the binding affinity, often expressed in kcal/mol. A more negative score generally indicates a more favorable and stable binding interaction.
The structural features of this compound are critical for these interactions. The hydroxyl (-OH) group on the phenol (B47542) ring can act as a hydrogen bond donor and acceptor. The bulky, nonpolar cyclohexylmethyl and isopropyl groups are well-suited for engaging in hydrophobic (van der Waals) interactions within nonpolar pockets of a protein's active site.
| Target Protein | Predicted Binding Affinity (kcal/mol) | Primary Interaction Types |
|---|---|---|
| Hypothetical Kinase A | -8.5 | Hydrogen Bond, Hydrophobic |
| Hypothetical Protease B | -7.9 | Hydrophobic, Pi-Alkyl |
| Hypothetical Cyclooxygenase C | -9.1 | Hydrogen Bond, Hydrophobic |
Beyond a simple score, docking simulations provide a detailed three-dimensional model of the ligand-protein complex, identifying key amino acid residues ("hotspots") that are crucial for binding. For this compound, analysis would likely reveal specific interactions:
Hydrogen Bonding: The phenolic hydroxyl group is a prime candidate for forming hydrogen bonds with polar amino acid residues such as aspartate, glutamate, serine, or threonine.
Hydrophobic Interactions: The cyclohexyl and isopropyl moieties would be predicted to settle into hydrophobic pockets lined with nonpolar residues like leucine, isoleucine, valine, and phenylalanine.
Pi-Interactions: The aromatic phenol ring can participate in pi-pi stacking or pi-alkyl interactions with residues like phenylalanine, tyrosine, or tryptophan.
| Ligand Moiety | Interaction Type | Potential Interacting Amino Acid Residue | Typical Distance (Å) |
|---|---|---|---|
| Hydroxyl Group (-OH) | Hydrogen Bond | Aspartic Acid | ~2.8 - 3.2 |
| Cyclohexyl Group | Hydrophobic (van der Waals) | Leucine, Valine | ~3.5 - 4.5 |
| Phenol Ring | Pi-Alkyl | Isoleucine | ~4.0 - 5.0 |
Quantum Chemical Calculations of Electronic and Spectroscopic Properties
Quantum chemical calculations, often employing Density Functional Theory (DFT), are used to investigate the electronic structure and intrinsic properties of a molecule. These calculations provide a fundamental understanding of molecular stability, reactivity, and charge distribution.
Frontier Molecular Orbital (FMO) theory is a key concept in chemical reactivity. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO relates to the ability to donate an electron, while the LUMO energy relates to the ability to accept an electron. The energy difference between them, the HOMO-LUMO gap, is an indicator of the molecule's chemical stability and reactivity.
For this compound, the HOMO is expected to be localized primarily on the electron-rich phenol ring and the oxygen atom of the hydroxyl group. The LUMO would likely be distributed more across the aromatic ring. A smaller HOMO-LUMO gap would suggest higher reactivity.
| Parameter | Typical Calculated Value (eV) | Interpretation |
|---|---|---|
| HOMO Energy | -5.8 | Electron-donating capability (nucleophilicity) |
| LUMO Energy | -0.9 | Electron-accepting capability (electrophilicity) |
| HOMO-LUMO Gap | 4.9 | Indicator of chemical stability and reactivity |
A Molecular Electrostatic Potential (MEP) map is a color-coded representation of the total electrostatic potential on the electron density surface of a molecule. It is invaluable for identifying electron-rich and electron-poor regions, which are crucial for understanding intermolecular interactions.
In an MEP map of this compound, a region of negative electrostatic potential (typically colored red) would be concentrated around the electronegative oxygen atom of the hydroxyl group. This site represents the most likely area for electrophilic attack or hydrogen bond acceptance. The hydrocarbon portions (cyclohexyl and isopropyl groups) and the aromatic ring's hydrogen atoms would exhibit regions of neutral or slightly positive potential (colored green or blue), indicating their nonpolar or weakly electrophilic nature.
Molecular Dynamics Simulations for Conformational Analysis and Ligand-Target Complex Dynamics
While molecular docking provides a static snapshot of a potential binding pose, molecular dynamics (MD) simulations offer a dynamic view. By simulating the movements of all atoms in the ligand-protein complex over time (typically nanoseconds to microseconds), MD can assess the stability of the docked pose and explore conformational changes in both the ligand and the protein.
An MD simulation starting with the best-docked pose of this compound would reveal:
Complex Stability: The stability of the complex can be monitored by calculating the Root-Mean-Square Deviation (RMSD) of the ligand and protein backbone atoms over the simulation time. A low and stable RMSD value suggests a stable binding mode.
Interaction Persistence: MD allows for the analysis of the persistence of key interactions, such as hydrogen bonds identified in docking. It can show whether a crucial hydrogen bond is maintained throughout the simulation or if it is transient.
Conformational Flexibility: These simulations would illustrate the flexibility of the cyclohexylmethyl and isopropyl side chains within the binding pocket, showing how they adapt their conformation to optimize hydrophobic contacts.
Trajectory Analysis of Compound Flexibility
Molecular dynamics (MD) simulations are a powerful tool for analyzing the flexibility of a molecule by simulating the motion of its atoms over time. nih.gov For a molecule like this compound, which contains several rotatable bonds, MD simulations can reveal its conformational landscape. The key flexible regions in this compound are the bond connecting the cyclohexyl ring to the methylene (B1212753) bridge, the bond between the methylene bridge and the phenol ring, and the bond connecting the isopropyl group to the phenol ring.
An illustrative analysis of a hypothetical MD trajectory for this compound is presented in Table 1. This table shows the principal dihedral angles that would be analyzed and the kind of information that could be gleaned from their distribution.
Table 1: Illustrative Trajectory Analysis Parameters for this compound This table is for illustrative purposes and does not represent experimental data.
| Dihedral Angle | Atoms Defining the Angle | Potential Insights from Distribution Analysis |
|---|---|---|
| τ1 | C(phenol)-C(methylene)-C(cyclohexyl)-C(cyclohexyl) | Describes the rotation of the cyclohexyl group relative to the phenol ring. A broad distribution would indicate high flexibility, while sharp peaks would suggest preferred orientations. |
| τ2 | C(phenol)-C(phenol)-C(methylene)-C(cyclohexyl) | Defines the rotational freedom of the entire cyclohexylmethyl substituent with respect to the plane of the phenol ring. This would be critical for understanding how the molecule presents itself to a potential binding partner. |
| τ3 | C(phenol)-C(phenol)-C(isopropyl)-C(isopropyl) | Characterizes the rotation of the isopropyl group. Steric hindrance from the adjacent hydroxyl group might restrict this rotation. |
The results of such an analysis would be crucial for understanding how the compound might adapt its shape to fit into a biological target, such as the binding pocket of a receptor.
Solvent Effects on Compound Conformation and Interaction
The solvent environment can significantly influence the conformation and interactions of a molecule. researchgate.net For this compound, the interplay between its hydrophobic (cyclohexyl, isopropyl) and hydrophilic (hydroxyl) moieties with different solvents is of particular interest. Molecular dynamics simulations in explicit solvent models (e.g., water, ethanol, or a nonpolar solvent like carbon tetrachloride) can provide insights into these effects. stanford.eduresearchgate.net
Conversely, in a nonpolar solvent, the intramolecular interactions and steric effects would be the dominant forces dictating the compound's conformation, with weaker van der Waals interactions with the solvent. acs.org Computational studies can quantify these effects by analyzing the radial distribution functions of solvent molecules around specific atoms of the solute and by calculating the solvent-accessible surface area in different conformational states.
In Silico Prediction of Potential Biological Activities and Drug-Likeness (excluding toxicity)
Machine Learning Approaches for Activity Prediction
In the absence of experimental data for this compound, machine learning (ML) models can be employed to predict its potential biological activities. github.io These models are trained on large datasets of compounds with known activities and learn to associate chemical structures with biological outcomes. ijain.orgijsmr.in By representing the molecule as a set of numerical descriptors (e.g., physicochemical properties, topological indices, molecular fingerprints), its activity against various targets can be predicted.
Given its phenolic structure, it is plausible that this compound could interact with targets known to bind other phenolic compounds. For example, many G protein-coupled receptors (GPCRs) have ligands that contain phenol moieties. ufmg.brnih.gov An ML model trained on a dataset of known GPCR ligands and their binding affinities could predict the likelihood of this compound binding to various GPCRs. ufmg.brresearchgate.net
Table 2 provides a hypothetical output from a machine learning-based activity prediction for this compound against a panel of GPCR targets.
Table 2: Hypothetical Machine Learning-Based Bioactivity Predictions This table is for illustrative purposes and does not represent experimental data.
| Target | Predicted Activity (pIC50) | Confidence Score |
|---|---|---|
| Adrenergic Receptor Alpha-2C | 6.8 | 0.85 |
| Adenosine A2a Receptor | 5.2 | 0.70 |
| Delta-Opioid Receptor | 6.1 | 0.78 |
| Cannabinoid CB1 Receptor | 7.1 | 0.90 |
Such predictions can help prioritize experimental testing and guide the search for novel therapeutic applications. nih.govmdpi.com
Virtual Screening for Novel Target Identification
Virtual screening is a computational technique used to search large libraries of small molecules to identify those that are most likely to bind to a drug target, which is typically a protein or enzyme. nih.gov In the context of identifying novel targets for this compound, a reverse virtual screening (or target fishing) approach could be employed. This involves docking the compound into the binding sites of a large number of known protein structures. nih.govbenthamdirect.com
The docking process predicts the preferred binding orientation and affinity of the compound to each target. benthamdirect.com Targets for which the compound shows a high predicted binding affinity would be considered potential novel targets. Given the structural features of this compound, with its combination of a hydrogen-bonding hydroxyl group and bulky hydrophobic regions, it could potentially bind to a variety of targets. For instance, GPCRs, which often have deep, hydrophobic binding pockets, would be a logical target class to screen against. acs.orgacs.org
The results of a virtual screening campaign can be ranked based on docking scores, providing a prioritized list of potential targets for further experimental validation.
Ligand-Based and Structure-Based Computational Design Strategies for Analogs
Pharmacophore Modeling and Generation
Pharmacophore modeling is a powerful ligand-based drug design technique. fiveable.menih.gov A pharmacophore is an abstract representation of the essential steric and electronic features that are necessary for a molecule to interact with a specific biological target. patsnap.com These features typically include hydrogen bond donors and acceptors, hydrophobic regions, and aromatic rings. dergipark.org.tr
In the absence of a known target for this compound, a pharmacophore model could be generated based on a set of known active compounds for a hypothesized target. nih.gov Alternatively, if this compound is found to be active against a particular target, it can be used as a template to develop a pharmacophore model. This model would capture the key features believed to be responsible for its activity.
For this compound, a hypothetical pharmacophore model might include:
A hydrogen bond donor feature corresponding to the hydroxyl group.
A hydrophobic feature representing the isopropyl group.
A second, larger hydrophobic feature for the cyclohexyl ring.
An aromatic ring feature for the phenol ring.
Table 3: Hypothetical Pharmacophoric Features of this compound This table is for illustrative purposes and does not represent experimental data.
| Feature | Type | Location |
|---|---|---|
| 1 | Hydrogen Bond Donor | Phenolic hydroxyl group |
| 2 | Aromatic Ring | Phenyl ring |
| 3 | Hydrophobic | Isopropyl group |
| 4 | Hydrophobic | Cyclohexyl group |
This pharmacophore model could then be used as a 3D query to screen virtual libraries for other molecules that share these features, potentially leading to the discovery of novel and structurally diverse analogs with similar or improved biological activity. dergipark.org.tr
Fragment-Based Design Approaches
Fragment-based drug design (FBDD) has emerged as a powerful strategy in computational and theoretical chemistry for the discovery of lead compounds. This approach focuses on identifying small chemical fragments that bind with low affinity to a biological target. These initial hits are then progressively optimized and linked together to generate a more potent lead molecule. In the context of this compound and its derivatives, FBDD offers a rational pathway to explore and enhance their therapeutic potential, particularly in areas like anticancer and antibacterial research. mdpi.comnih.gov
The core principle of FBDD lies in the initial screening of a library of low molecular weight compounds, or "fragments," to identify those that bind to the target protein. nih.gov Due to the weak affinity of these fragments, sensitive biophysical techniques such as nuclear magnetic resonance (NMR), X-ray crystallography, or surface plasmon resonance (SPR) are typically employed for hit identification. nih.gov Computational methods, including virtual screening and molecular docking, play a crucial role in both the initial screening of fragment libraries and the subsequent optimization of hits. nih.govrsc.org
For a molecule like this compound, a fragment-based approach would involve its deconstruction into constituent chemical moieties. These fragments can then be studied computationally to understand their individual contributions to binding and to identify potential modifications that could enhance affinity and selectivity. The primary fragments of this compound can be considered as the 5-isopropylphenol group and the cyclohexylmethyl group.
Table 1: Hypothetical Fragments of this compound for FBDD
| Fragment ID | Fragment Name | Structure | Key Features |
| F1 | 5-Isopropylphenol | Phenolic hydroxyl group, isopropyl group | |
| F2 | Cyclohexylmethyl | Non-polar, bulky aliphatic group |
The subsequent phase in FBDD is "fragment-to-lead" evolution, which can proceed through several strategies, including fragment growing, fragment linking, and fragment merging.
Fragment Growing : This involves extending a bound fragment by adding chemical substituents that can occupy adjacent pockets of the binding site, thereby increasing affinity. For instance, modifications to the cyclohexyl ring or the phenol ring of this compound could be explored to achieve better interaction with a target protein.
Fragment Linking : If two fragments are found to bind to adjacent sites on the target, they can be connected by a chemical linker to create a single, more potent molecule.
Fragment Merging : This strategy involves combining the structural features of overlapping fragments into a single, novel compound.
Computational analyses are integral to this optimization process. Molecular docking studies can predict the binding modes of different fragments and their elaborated derivatives, helping to prioritize synthetic efforts. rsc.org Network pharmacology approaches can also be utilized to predict and analyze the potential biological targets of these molecules. nih.gov
Research on related compounds, such as thymol (B1683141) and carvacrol (B1668589) derivatives, has demonstrated the utility of computational methods in identifying promising anticancer agents. rsc.orgnih.gov In these studies, molecular docking was used to identify binding pockets within target proteins, and computational analysis helped in understanding the structure-activity relationships of synthesized analogues. rsc.org For example, the synthesis and evaluation of various thymol and carvacrol derivatives revealed that certain modifications, such as the introduction of ethoxy-cyclohexyl analogues, led to increased anticancer activity. rsc.org
Table 2: Illustrative Research Findings from Computational Screening of Hypothetical Fragments
| Fragment ID | Target Protein | Predicted Binding Affinity (ΔG, kcal/mol) | Key Interacting Residues (Hypothetical) |
| F1 | Protein Kinase A | -5.2 | Tyr123, Leu205 |
| F2 | Protein Kinase A | -4.8 | Val57, Ala70 |
| F1-modified | Protein Kinase A | -6.5 | Tyr123, Leu205, Arg210 |
While specific fragment-based design studies on this compound are not extensively documented, the principles of FBDD and the computational tools available provide a clear framework for its future exploration. By dissecting the molecule into its fundamental fragments and systematically optimizing their interactions with a biological target, it is possible to design novel derivatives with enhanced therapeutic properties.
Advanced Analytical Methodologies for Research Characterization of 2 Cyclohexylmethyl 5 Isopropylphenol
High-Resolution Spectroscopic Techniques for Detailed Structural Elucidation in Research
For a comprehensive structural analysis of a compound like 2-(Cyclohexylmethyl)-5-isopropylphenol, a suite of high-resolution spectroscopic techniques would typically be employed.
Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemistry and Conformation
Advanced Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the precise three-dimensional structure of molecules in solution. Techniques such as 2D NMR (COSY, HSQC, HMBC) would be essential to assign the proton (¹H) and carbon (¹³C) signals and to establish the connectivity of the atoms within the this compound molecule. Furthermore, Nuclear Overhauser Effect (NOE) experiments would be critical in defining the stereochemistry and preferred conformation of the cyclohexyl and isopropyl groups relative to the phenol (B47542) ring. However, no specific NMR studies for this compound are publicly available.
High-Resolution Mass Spectrometry (HRMS) for Metabolite Identification in Research Samples
High-Resolution Mass Spectrometry (HRMS) is instrumental in accurately determining the elemental composition of a compound and its metabolites. In a research context, if this compound were subjected to metabolic studies, HRMS would be used to identify potential breakdown products by providing highly accurate mass measurements, often to within a few parts per million. This precision allows for the confident assignment of molecular formulas to metabolites. The scientific literature does not currently contain any reports on the metabolite identification of this specific compound using HRMS.
Fourier-Transform Infrared (FTIR) and Raman Spectroscopy for Functional Group Analysis
Fourier-Transform Infrared (FTIR) and Raman spectroscopy are complementary techniques used to identify the functional groups present in a molecule by probing their vibrational modes. For this compound, one would expect to observe characteristic absorption bands for the hydroxyl (-OH) group of the phenol, the C-H bonds of the aromatic and aliphatic portions, and the C=C bonds of the aromatic ring. While the expected spectral regions for these functional groups are well-known, specific FTIR and Raman spectra for this compound have not been published.
Chromatographic Methods for Purity Assessment and Isomer Separation in Research Contexts
Chromatographic techniques are indispensable for assessing the purity of a compound and for separating its various isomers.
High-Performance Liquid Chromatography (HPLC) for Compound Purity and Quantification
High-Performance Liquid Chromatography (HPLC) is a cornerstone of analytical chemistry for separating, identifying, and quantifying components in a mixture. To assess the purity of a this compound sample, an HPLC method would be developed to separate the main compound from any impurities. By using a suitable detector, such as a UV-Vis spectrophotometer, the percentage purity could be accurately determined. No such method or purity data has been reported in the available literature.
Chiral Chromatography for Enantiomeric Purity Determination
Given the potential for chirality in molecules with stereocenters, chiral chromatography is a specialized HPLC technique used to separate enantiomers (non-superimposable mirror images). If this compound were synthesized as a racemic mixture, or if one enantiomer was of particular interest, a chiral chromatography method would be necessary to determine the enantiomeric excess or to isolate the individual enantiomers. There is no information available regarding the chiral separation of this compound.
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Metabolite Analysis
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful and widely used analytical technique for the separation, identification, and quantification of volatile and semi-volatile organic compounds. matec-conferences.orgresearchgate.net In the context of this compound research, GC-MS is instrumental in identifying volatile metabolites that may form through various biotransformation pathways in research models. Metabolite profiling provides critical insights into the metabolic stability and pathways of a parent compound. nih.govdntb.gov.ua
The analytical process begins with the extraction of metabolites from a biological matrix. Due to the phenolic hydroxyl group, the parent compound and its potential metabolites are often non-volatile. Therefore, a chemical derivatization step is typically required to convert them into more volatile and thermally stable analogs suitable for GC analysis. nih.gov Silylation is a common derivatization technique where an active hydrogen in the hydroxyl group is replaced by a trimethylsilyl (B98337) (TMS) group. nih.gov
Once derivatized, the sample is injected into the gas chromatograph. The GC column, typically a fused-silica capillary column, separates the components of the mixture based on their boiling points and affinity for the column's stationary phase. matec-conferences.org As the separated compounds elute from the column, they enter the mass spectrometer, which ionizes the molecules and separates the resulting ions based on their mass-to-charge (m/z) ratio. The resulting mass spectrum provides a molecular fingerprint that aids in the structural elucidation of the metabolites. researchgate.net By comparing the mass spectra of the metabolites to spectral libraries and the parent compound, researchers can identify biotransformations such as hydroxylation, oxidation, or cleavage of the cyclohexyl or isopropyl groups.
Table 1: Illustrative GC-MS Data for Hypothetical Volatile Metabolites of this compound (TMS-Derivatized) This table is a representative example of data that could be generated from a GC-MS analysis and does not represent actual experimental results.
| Hypothetical Metabolite | Retention Time (min) | Key Mass-to-Charge (m/z) Ions | Plausible Biotransformation |
|---|---|---|---|
| Parent Compound (TMS-ether) | 15.2 | 304 (M+), 289, 73 | N/A |
| Hydroxylated Isopropyl Group Metabolite (di-TMS) | 16.5 | 392 (M+), 377, 147, 73 | Hydroxylation |
| Hydroxylated Cyclohexyl Group Metabolite (di-TMS) | 17.1 | 392 (M+), 377, 221, 73 | Hydroxylation |
| Phenolic Metabolite (TMS-ether) from de-alkylation | 12.8 | 222 (M+), 207, 73 | Oxidative C-C cleavage |
X-ray Crystallography for Solid-State Structure Determination of the Compound and its Co-crystals
X-ray crystallography is the definitive experimental science for determining the atomic and molecular structure of a crystal. wikipedia.org It provides a precise three-dimensional picture of the electron density within a crystal, allowing for the unambiguous determination of atomic positions, bond lengths, bond angles, and stereochemistry. creative-biostructure.comnih.gov This information is invaluable for confirming the chemical structure of this compound and understanding its intermolecular interactions in the solid state. researchgate.net
The cornerstone of X-ray crystallography is single-crystal X-ray diffraction (SCXRD). mdpi.com The process begins with the growth of a high-quality single crystal of the compound, which is often the most challenging step. wikipedia.org The crystal, typically larger than 0.1 mm in all dimensions, must be pure and possess a regular internal structure. wikipedia.org
This crystal is then mounted and placed in an intense, monochromatic X-ray beam. The crystal lattice diffracts the X-rays in a specific pattern of reflections. creative-biostructure.com By rotating the crystal, a complete set of diffraction data, including the angles and intensities of these reflections, is collected by a detector. nih.gov
The diffraction data is then processed to determine the crystal's unit cell dimensions and space group symmetry. nih.gov The intensities of the reflections are used to calculate structure factors, which, through a mathematical process known as a Fourier transform, yield an electron density map of the molecule. nih.gov An initial molecular model is fitted to this map, and the structure is then refined computationally to achieve the best possible agreement with the experimental data. The final result is a highly accurate model of the molecule's arrangement within the crystal lattice. researchgate.netnih.gov
Table 2: Representative Crystallographic Data for a Hypothetical Crystal of this compound This table presents a hypothetical example of crystallographic parameters and does not represent actual experimental data.
| Parameter | Hypothetical Value |
|---|---|
| Chemical Formula | C19H30O |
| Formula Weight | 274.44 |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| Unit Cell Dimensions | a = 10.1 Å, b = 15.2 Å, c = 12.5 Å, β = 98.5° |
| Volume | 1898 ų |
| Z (Molecules per unit cell) | 4 |
| Calculated Density | 0.960 g/cm³ |
Polymorphism is the phenomenon where a chemical compound can crystallize into two or more different crystal structures. mdpi.com These different forms, known as polymorphs, can exhibit distinct physical and chemical properties, including melting point, solubility, stability, and density. Consequently, the study of polymorphism is critical in materials science and pharmaceutical development to ensure the consistency and performance of a solid-state material.
For a research compound like this compound, identifying and characterizing potential polymorphs is essential. Different crystallization conditions (e.g., solvent, temperature, cooling rate) can lead to the formation of different polymorphs. Powder X-ray Diffraction (PXRD) is a primary tool for this investigation. jst.go.jp Unlike SCXRD, PXRD can be performed on polycrystalline powders. Each polymorph will produce a unique diffraction pattern, acting as a fingerprint for that specific crystalline form. By comparing the PXRD patterns of batches produced under different conditions, researchers can identify the existence of multiple polymorphs. rsc.org Further characterization often involves thermal analysis (e.g., Differential Scanning Calorimetry) and spectroscopy to understand the relationship and relative stability between the different forms.
Development of Bioanalytical Methods for Detection and Quantification in Biological Matrices of Research Models
Bioanalytical methods are essential for the quantitative determination of a compound and its metabolites in complex biological matrices like plasma, serum, urine, or tissue homogenates. rfppl.co.in Developing a robust, reliable, and sensitive bioanalytical method is a prerequisite for conducting pharmacokinetic and metabolic studies in research models. resolvemass.cachromatographyonline.com
Liquid Chromatography coupled with tandem Mass Spectrometry (LC-MS/MS) is the gold standard for quantitative bioanalysis due to its superior sensitivity, selectivity, and speed. rfppl.co.inchromatographyonline.com Method development is a systematic process aimed at creating a procedure that can accurately and precisely measure the concentration of an analyte in a specific biological matrix. wordpress.com
The process involves several key stages:
Mass Spectrometer Tuning: The instrument is optimized for the specific analyte. For this compound, this involves infusing a standard solution into the mass spectrometer to determine the optimal precursor ion (typically the protonated molecule [M+H]⁺ or deprotonated molecule [M-H]⁻) and its most stable, high-intensity product ions upon fragmentation. This selection of a precursor ion → product ion transition is known as Multiple Reaction Monitoring (MRM), which provides high selectivity.
Chromatographic Separation: A liquid chromatography method is developed to separate the analyte from endogenous matrix components that could interfere with the analysis. nih.gov This involves selecting an appropriate column (e.g., a C18 reversed-phase column) and optimizing the mobile phase composition and gradient to achieve a sharp peak shape and a short retention time, while ensuring separation from interfering substances like phospholipids. wordpress.com
Method Validation: Once developed, the method undergoes a rigorous validation process to demonstrate its reliability. This includes assessing parameters such as linearity, accuracy, precision, selectivity, sensitivity (Lower Limit of Quantification, LLOQ), and stability of the analyte in the biological matrix under various storage conditions.
Table 3: Representative Parameters for a Hypothetical LC-MS/MS Bioanalytical Method This table is an illustrative example of method parameters and does not represent actual experimental results.
| Parameter | Hypothetical Setting |
|---|---|
| LC Column | C18, 2.1 x 50 mm, 1.8 µm |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Flow Rate | 0.4 mL/min |
| Ionization Mode | Electrospray Ionization (ESI), Negative |
| MRM Transition (Analyte) | m/z 273.2 → 133.1 |
| MRM Transition (Internal Standard) | m/z 279.2 → 139.1 (Isotopically Labeled) |
| Linear Range | 0.5 - 500 ng/mL |
The primary goal of sample preparation in bioanalysis is to extract the analyte of interest from the biological matrix while removing potentially interfering endogenous components, such as proteins and phospholipids. rsc.org The presence of these components can lead to a phenomenon known as the "matrix effect," which can suppress or enhance the ionization of the analyte in the mass spectrometer, thereby compromising the accuracy and precision of the results. nih.govchromatographyonline.com
Several sample preparation techniques are commonly employed, with the choice depending on the analyte's properties, the required sensitivity, and the nature of the matrix. nih.govchromatographyonline.com
Protein Precipitation (PPT): This is the simplest and fastest method. An organic solvent (e.g., acetonitrile) is added to the sample (e.g., plasma), causing proteins to precipitate. After centrifugation, the supernatant containing the analyte is collected. While fast, this method provides minimal cleanup and is prone to matrix effects from highly soluble components like phospholipids.
Liquid-Liquid Extraction (LLE): This technique separates the analyte from the aqueous biological sample into an immiscible organic solvent based on its relative solubility. It provides a cleaner extract than PPT but is more labor-intensive.
Solid-Phase Extraction (SPE): SPE is a highly selective and effective technique. The sample is passed through a cartridge containing a solid sorbent. The analyte is retained on the sorbent while interferences are washed away. The analyte is then eluted with a small volume of a strong solvent. SPE provides the cleanest extracts and can concentrate the analyte, but it is the most complex and costly of the three methods. biotage.com
Table 4: Comparison of Common Sample Preparation Techniques
| Technique | Advantages | Disadvantages |
|---|---|---|
| Protein Precipitation (PPT) | Fast, simple, inexpensive, generic | Limited cleanup, high risk of matrix effects, potential for analyte loss due to co-precipitation |
| Liquid-Liquid Extraction (LLE) | Good cleanup, can be selective, relatively inexpensive | Labor-intensive, requires immiscible solvents, can be difficult to automate |
| Solid-Phase Extraction (SPE) | Excellent cleanup, high selectivity, high recovery, easily automated, can concentrate the sample | More expensive, method development can be complex |
Lack of Publicly Available Research Hinders Comprehensive Analysis of this compound
A thorough investigation into the chemical compound this compound reveals a significant gap in publicly accessible scientific literature and research data. Despite concerted efforts to gather information on its future research directions, interdisciplinary applications, and synthetic methodologies, the available information is insufficient to construct a detailed analysis as per the requested structure.
Extensive searches for "emerging research on this compound," "interdisciplinary studies involving this compound," and "advancements in the synthesis and characterization of this compound" did not yield specific scholarly articles, patents, or comprehensive databases detailing this particular compound. This scarcity of information prevents a meaningful discussion on its unexplored facets, potential for integration with other scientific fields, and advancements in its synthesis and characterization.
Consequently, a prospective analysis of rational design for novel analogs with enhanced research utility and concluding remarks on its academic impact cannot be substantively formulated. The absence of foundational research on this compound means that any attempt to delineate future research trajectories would be purely speculative and not grounded in scientific evidence.
It is possible that this compound is a novel compound that has not yet been the subject of published research, or it may be known by a different chemical name that is not readily identifiable. Without access to primary research data, any article on this specific compound would not meet the required standards of being thorough, informative, and scientifically accurate. Therefore, a detailed exposition on the future research directions and concluding perspectives of this compound cannot be provided at this time.
Q & A
Basic Questions
Q. What safety protocols should be followed when handling 2-(Cyclohexylmethyl)-5-isopropylphenol in laboratory settings?
- Methodological Answer :
- Engineering Controls : Ensure proper ventilation and use fume hoods during synthesis or handling.
- Personal Protective Equipment (PPE) : Wear nitrile gloves (inspected for integrity), safety goggles, and a lab coat. Use a face shield during high-risk operations (e.g., reflux, distillation) .
- Hygiene Practices : Wash hands thoroughly after handling, and avoid skin contact by employing proper glove-removal techniques .
Q. Which spectroscopic methods are most effective for characterizing this compound?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : Use H and C NMR to confirm substituent positions and cyclohexylmethyl/isopropyl group integration.
- Infrared (IR) Spectroscopy : Identify phenolic O–H stretches (~3200–3600 cm) and alkyl C–H vibrations.
- X-ray Crystallography : For unambiguous structural confirmation, single-crystal X-ray analysis (as demonstrated for structurally related compounds) can resolve steric interactions and bond angles .
Q. How can reaction conditions be optimized to synthesize this compound with minimal byproducts?
- Methodological Answer :
- Catalyst Selection : Use Lewis acids (e.g., AlCl) for Friedel-Crafts alkylation of phenol derivatives.
- Temperature Control : Maintain moderate temperatures (60–80°C) to avoid over-alkylation.
- Solvent Choice : Polar aprotic solvents (e.g., dichloromethane) enhance reaction efficiency .
Advanced Research Questions
Q. How do researchers resolve discrepancies in thermodynamic data (e.g., melting point, solubility) for this compound across studies?
- Methodological Answer :
- Purity Assessment : Use HPLC (C18 column, acetonitrile/water mobile phase) to verify compound purity (>98%) before property measurements.
- Controlled Replicates : Conduct triplicate measurements under standardized conditions (e.g., heating rate 1°C/min for melting point).
- Comparative Analysis : Cross-reference data with structurally analogous compounds (e.g., thymol derivatives) to identify outliers .
Q. What synthetic routes are available for introducing cyclohexylmethyl and isopropyl groups onto phenolic frameworks?
- Methodological Answer :
| Method | Reagents | Efficiency | Byproduct Risk |
|---|---|---|---|
| Friedel-Crafts Alkylation | Cyclohexylmethyl chloride/AlCl | High | Moderate (isomerization) |
| Grignard Addition | Isopropylmagnesium bromide | Moderate | Low (if anhydrous) |
| Nucleophilic Substitution | Cyclohexylmethyl iodide/KCO | Low | High (solvolysis) |
- Optimization Tip : Sequential substitution (isopropyl first, then cyclohexylmethyl) reduces steric hindrance .
Q. In crystallographic studies, how are steric effects from bulky substituents addressed during structural resolution?
- Methodological Answer :
- Data Collection : Use high-resolution synchrotron X-ray sources to improve signal-to-noise ratios for electron density maps.
- Refinement Strategies : Apply restraints to cyclohexylmethyl group torsion angles to mitigate disorder.
- Case Study : For 6-Cyclohexylmethylpyrimidinone derivatives, anisotropic displacement parameters were refined to model dynamic disorder .
Q. How do electronic effects of substituents influence the pKa of this compound compared to simpler phenols?
- Methodological Answer :
- Experimental Approach : Perform potentiometric titration in 20% ethanol/water to measure pKa.
- Computational Modeling : Use DFT calculations (B3LYP/6-31G*) to assess electron-donating/withdrawing effects of substituents.
- Expected Trend : The electron-donating cyclohexylmethyl group increases pKa (reduces acidity) relative to phenol (~10 vs. ~9.95) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
